molecular formula C18H19N3O4S2 B2951529 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 941950-71-6

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Katalognummer: B2951529
CAS-Nummer: 941950-71-6
Molekulargewicht: 405.49
InChI-Schlüssel: CERUIPZYLMNHFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a benzothiadiazine derivative characterized by a 1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin core substituted with an ethyl group at the 4-position and a thio-linked acetamide moiety attached to the 3-methoxyphenyl group. This structure is analogous to pharmacologically active benzothiadiazine derivatives, which are explored for applications in diabetes, inflammation, and infectious diseases .

Eigenschaften

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-3-21-15-9-4-5-10-16(15)27(23,24)20-18(21)26-12-17(22)19-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERUIPZYLMNHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS Number: 941950-71-6) is a synthetic organic molecule that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry.

The molecular formula of this compound is C18H19N3O4S2C_{18}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of 405.5 g/mol . Its structure features a unique combination of functional groups that may enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC18H19N3O4S2C_{18}H_{19}N_{3}O_{4}S_{2}
Molecular Weight405.5 g/mol
CAS Number941950-71-6

Anticancer Activity

Research indicates that derivatives of benzo[e][1,2,4]thiadiazines exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and H157 (lung carcinoma) cells. The mechanism of action often involves inhibition of key enzymes and pathways associated with cancer proliferation and survival .

Antimicrobial Properties

The compound has demonstrated antibacterial activity against several pathogenic bacteria. Studies have highlighted its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This makes it a candidate for further research in treating inflammatory diseases .

Antioxidant Activity

The antioxidant potential of this compound has been explored in various assays. Its ability to scavenge free radicals suggests that it could be beneficial in preventing oxidative stress-related conditions .

While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific biological targets involved in cell signaling pathways. This interaction may lead to the modulation of enzyme activities related to cancer cell growth and inflammation .

Case Studies

Several studies have investigated the pharmacological effects of similar thiadiazine derivatives:

  • Anticancer Screening : A study involving triazolothiadiazine derivatives reported significant anticancer activity against MCF-7 cells with specific compounds showing IC50 values in the micromolar range .
  • Antibacterial Assays : Another research effort demonstrated that certain thiadiazine derivatives exhibited potent antibacterial activities against multiple strains of bacteria, indicating their potential as therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison of Analogues

Compound Name Substituents (Benzothiadiazine/Acetamide) Molecular Formula Molecular Weight Key Properties/Activities Reference
2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide (Target) 4-Ethyl / 3-methoxyphenyl C₁₉H₂₀N₃O₄S₂ 442.5 (calc.) Not reported (inferred antidiabetic) -
N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide 4-Ethyl / 4-Cl-2-F-phenyl C₁₇H₁₅ClFN₃O₃S₂ 427.9 Higher lipophilicity (Cl/F substituents)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide 4-Butyl / 3-Cl-2-Me-phenyl C₂₁H₂₂ClN₃O₃S₂ 464.0 Increased lipophilicity (butyl chain)
(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3-ylidene)methyl)amino)phenyl)acetamide Benzyl / 4-aminophenyl C₂₄H₂₁N₃O₄S 447.5 Anticancer potential (benzyl group)
2-[2-(4-cyanophenyl)-6-chloro-1H-benzimidazol-1-yl]-N-[2-(2-chloro-4,5-dimethoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide Benzimidazole-thiazolidinone hybrid C₃₄H₂₆Cl₂N₆O₄S 701.6 IC₅₀ = 3.454 µg/mL (antimicrobial)

Physicochemical Properties

  • Target Compound : Predicted logP ≈ 2.5 (methoxy group reduces hydrophobicity vs. chloro/fluoro analogues).
  • Chloro-Fluoro Analogue () : Higher logP (~3.1) due to halogen substituents, favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the 1,2,4-thiadiazine core via cyclization of thioamide precursors under acidic or oxidative conditions.
  • Step 2 : Thioether linkage formation between the thiadiazine and acetamide moieties using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or DCM).
  • Step 3 : Functionalization of the 3-methoxyphenyl group via Ullmann or Buchwald-Hartwig coupling for aryl substitution .
    • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize temperature/pH to avoid side reactions (e.g., sulfone overoxidation) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Analytical Techniques : HPLC (≥95% purity), NMR (¹H/¹³C for functional group verification), and HRMS for molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for the thiadiazine ring conformation .
    • Common Pitfalls : Impurities from incomplete sulfone oxidation (detectable via IR spectroscopy at ~1300 cm⁻¹ for S=O stretches) .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer :

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the thioether bond.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential sulfone-related irritancy .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for modifications in the thiadiazine-acetamide scaffold?

  • Methodological Answer :

  • Substituent Variation : Systematically replace the 4-ethyl or 3-methoxyphenyl groups with electron-withdrawing/donating groups (e.g., Cl, NO₂, OCH₃) and assess bioactivity changes.
  • In Silico Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects on reactivity and docking simulations (AutoDock Vina) to map binding affinities .
    • Data Interpretation : Correlate Hammett σ values of substituents with IC₅₀ shifts in bioassays .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral effects)?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed inoculum size, pH 7.4, 37°C) to minimize variability.
  • Mechanistic Profiling : Use transcriptomics/proteomics to identify target pathways (e.g., DNA gyrase inhibition for antimicrobial activity vs. viral protease binding) .
    • Case Study : Discrepancies in antifungal activity may arise from differences in fungal membrane ergosterol content across species .

Q. How can researchers optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Prepare nanoemulsions or liposomal carriers to enhance aqueous solubility (logP ~2.5 predicted via ChemAxon).
  • Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., demethylation of the methoxyphenyl group) .
    • Validation : Use pharmacokinetic profiling (Cmax, AUC) in rodent models .

Q. What methodologies are suitable for investigating the compound’s interaction with DNA or enzymes?

  • Methodological Answer :

  • Biophysical Techniques : Circular dichroism (CD) for DNA binding studies; surface plasmon resonance (SPR) for real-time enzyme interaction kinetics.
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., human topoisomerase II) to infer binding constants .
    • Data Analysis : Use Scatchard plots or Hill coefficients to determine cooperative binding effects .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Characterization

IntermediateRole in SynthesisCharacterization MethodReference
4-Ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiolThiol donor for coupling¹H NMR (δ 3.1 ppm, S-H), IR (2500 cm⁻¹, S-H stretch)
N-(3-Methoxyphenyl)acetamideAcetamide precursorHRMS (m/z 194.1 [M+H]⁺), HPLC (tR 8.2 min)

Table 2 : Common Bioassays and Their Parameters for Activity Screening

Assay TypeTargetConditionsKey MetricsReference
AntimicrobialS. aureus (ATCC 25923)Mueller-Hinton agar, 24 h, 37°CZone of inhibition (mm), MIC (µg/mL)
AnticancerMCF-7 cellsRPMI-1640, 48 h, 5% CO₂IC₅₀ via MTT assay

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.